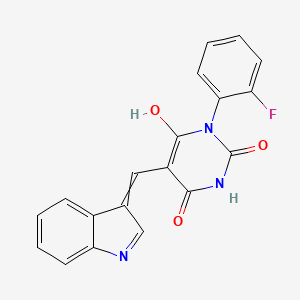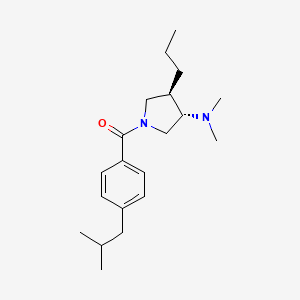![molecular formula C24H19BrN4O2 B5577965 N'-{[1-(4-bromobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-hydroxybenzohydrazide](/img/structure/B5577965.png)
N'-{[1-(4-bromobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-hydroxybenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"N'-{[1-(4-bromobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-hydroxybenzohydrazide" belongs to a class of compounds known as hydrazides, which are often explored for their potential in various applications due to their interesting chemical and physical properties.
Synthesis Analysis
The synthesis of similar compounds typically involves the reaction of salicylaldehyde or its derivatives with hydrazides. For instance, Zhu et al. (2011) described the synthesis of related Schiff bases by reacting 5-bromo-3-methoxysalicylaldehyde with 4-methoxybenzohydrazide (Zhu & Qiu, 2011). Similarly, Lu Jun (2010) synthesized a series of N-[(1-aryl-3-phenyl-pyrazol-4-yl)methylene]-2-hydroxybenzohydrazide derivatives using a condensation reaction (Lu Jun, 2010).
Molecular Structure Analysis
Compounds of this class are characterized by X-ray single crystal determination. Zhu et al. (2011) reported the crystallization of a similar compound in the monoclinic space group with specific unit cell dimensions (Zhu & Qiu, 2011).
Chemical Reactions and Properties
The chemical reactivity and properties of these compounds can be influenced by the presence of different substituents on the phenyl ring. Lu Jun (2010) noted that the catalytic reaction activity is affected by electron-donating and electron-withdrawing groups on the phenyl ring (Lu Jun, 2010).
Physical Properties Analysis
The physical properties, such as crystallization, solubility, and melting points, are crucial for understanding the behavior of these compounds under different conditions. The crystal structure and unit cell dimensions provided by Zhu et al. (2011) give insights into the physical characteristics of these substances (Zhu & Qiu, 2011).
Chemical Properties Analysis
The chemical properties, including stability, reactivity, and potential interactions with other molecules, can be deduced from structural analysis and synthesis methods. The studies by Zhu et al. (2011) and Lu Jun (2010) contribute to understanding these aspects (Zhu & Qiu, 2011), (Lu Jun, 2010).
Applications De Recherche Scientifique
Synthesis and Antibacterial Activities
A series of N-[(1-aryl-3-phenyl-pyrazol-4-yl)methylene]-2-(halo-o-hydroxyphenyl)hydrazide derivatives, including compounds similar to N'-{[1-(4-bromobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-hydroxybenzohydrazide, have been synthesized and evaluated for their antibacterial activities. These compounds have shown potential as antibacterial agents against fungi and gram-negative bacteria, with minimal inhibitory concentrations as low as 2 μg/mL against Escherichia coli and 4 μg/mL against Monilia albican and Staphylococcus aureus, indicating their potential as effective antibacterial compounds (Liu et al., 2013).
Coordination Chemistry and Characterization
The coordination chemistry of hydrazide derivatives with various transition metals has been extensively studied. For example, the coordination of N′-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene)-2-hydroxybenzohydrazide with metals like copper(II), nickel(II), and others has been characterized, highlighting the ligand's ability to coordinate in a tridentate manner through enolic carbonyl oxygen, azomethine nitrogen, and pyrazolone oxygen atoms. Such studies contribute to the understanding of the structural and electronic properties of these complexes, which is crucial for their potential applications in catalysis and material science (Fouda et al., 2008).
Synthesis and Molecular Docking Studies
Another area of research involves the synthesis and characterization of hydrazone compounds like (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide, with studies focusing on their spectroscopic properties, molecular docking, and potential bioactivity. Such compounds have been analyzed for their structural stability, reactivity, and potential as bioactive agents, contributing to the development of new therapeutic agents (Karrouchi et al., 2021).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[(E)-[1-[(4-bromophenyl)methyl]-3-phenylpyrazol-4-yl]methylideneamino]-2-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrN4O2/c25-20-12-10-17(11-13-20)15-29-16-19(23(28-29)18-6-2-1-3-7-18)14-26-27-24(31)21-8-4-5-9-22(21)30/h1-14,16,30H,15H2,(H,27,31)/b26-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPLYNCLRLYISM-VULFUBBASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)C3=CC=CC=C3O)CC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)C3=CC=CC=C3O)CC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[2-(benzyloxy)benzylidene]-2-(4-fluorophenoxy)acetohydrazide](/img/structure/B5577900.png)
![1-[(2-methoxyphenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5577915.png)


![2-[5-(2-methyltetrahydrofuran-2-yl)-3-(2-methyl-1,3-thiazol-4-yl)-1H-1,2,4-triazol-1-yl]benzoic acid](/img/structure/B5577957.png)
![4-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-3-ylcarbonyl]-2,8-dimethylquinoline dihydrochloride](/img/structure/B5577959.png)

![4-[(4-methylphenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B5577981.png)
![rel-(3S,4R)-4-(2-methylphenyl)-1-[(4-methyl-4-piperidinyl)carbonyl]-3-pyrrolidinecarboxylic acid hydrochloride](/img/structure/B5577982.png)
![N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}-2,2-diphenylacetamide](/img/structure/B5577996.png)
![N-cyclobutyl-2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B5577997.png)
![N,N'-{[4-(benzyloxy)-3-methoxyphenyl]methylene}diacetamide](/img/structure/B5577999.png)
![9-(5-isopropyl-2-methyl-3-furoyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5578000.png)